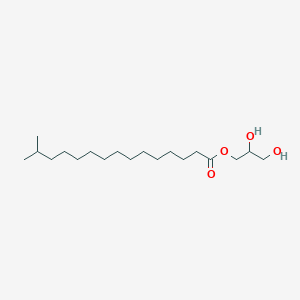
2,3-Dihydroxypropyl 14-methylpentadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydroxypropyl 14-methylpentadecanoate, also known as MDP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in the field of biomedical research. MDP is a derivative of pentadecanoic acid, a fatty acid found in dairy products and certain meats. In
Wissenschaftliche Forschungsanwendungen
1. Role in Biological Activities
2,3-Dihydroxypropyl 14-methylpentadecanoate, identified from the rhizome of Polygonatum verticillatum, has shown significant inhibition of tyrosinase activity, indicating potential applications in dermatology and cosmetics for treating hyperpigmentation and age spots (Khan et al., 2013).
2. Oxidation and Stability Studies
Studies on nonheme FeIVO complexes, including compounds with pentadecane structures similar to 2,3-Dihydroxypropyl 14-methylpentadecanoate, have demonstrated the ability to oxidize strong C-H bonds at room temperature, shedding light on the stability and reactivity of such compounds under various conditions (Kaizer et al., 2004).
3. Biotransformation and Environmental Impact
Research involving compounds structurally related to 2,3-Dihydroxypropyl 14-methylpentadecanoate, such as 14C-labeled 8-2 telomer B alcohol, offers insights into the biotransformation and environmental fate of these compounds. This is crucial for understanding their potential impact on ecosystems and for designing environmentally friendly derivatives (Wang et al., 2005).
4. Pharmaceutical Imaging Applications
In the field of medical imaging, derivatives of pentadecanoic acid, akin to 2,3-Dihydroxypropyl 14-methylpentadecanoate, have been explored. For instance, 123I-BMIPP is used in myocardial fatty acid metabolism scintigraphy, demonstrating the potential of such compounds in diagnostic imaging and possibly paving the way for new imaging agents (Muranaka et al., 2022).
5. Chemical Synthesis and Industrial Applications
The compound has potential applications in the chemical industry, as demonstrated by research on related compounds. For example, studies on the synthesis of musk odorants and polymers indicate the versatility and utility of long-chain esters in creating a variety of products with valuable properties (Eh, 2003); (Wu & Liu, 2020).
Eigenschaften
CAS-Nummer |
104700-85-8 |
|---|---|
Produktname |
2,3-Dihydroxypropyl 14-methylpentadecanoate |
Molekularformel |
C19H38O4 |
Molekulargewicht |
330.5 g/mol |
IUPAC-Name |
2,3-dihydroxypropyl 14-methylpentadecanoate |
InChI |
InChI=1S/C19H38O4/c1-17(2)13-11-9-7-5-3-4-6-8-10-12-14-19(22)23-16-18(21)15-20/h17-18,20-21H,3-16H2,1-2H3 |
InChI-Schlüssel |
UJXZLNLZBUWQKD-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCCCCCCCC(=O)OCC(CO)O |
Kanonische SMILES |
CC(C)CCCCCCCCCCCCC(=O)OCC(CO)O |
Synonyme |
aggreceride B |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



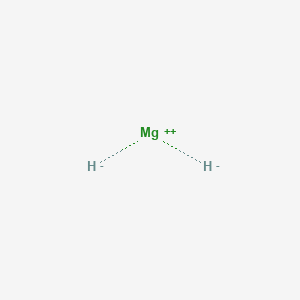
![N-[4-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]-2,2,2-trifluoroacetamide](/img/structure/B34593.png)
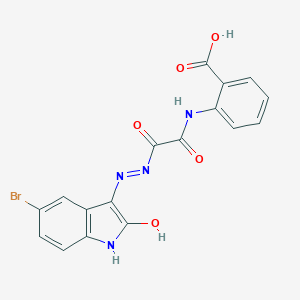
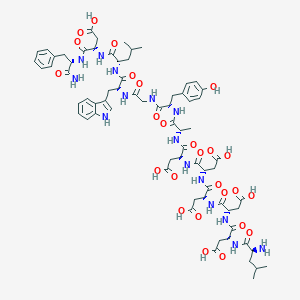
![[(4-Chlorophenyl)-cyanomethyl] benzoate](/img/structure/B34599.png)
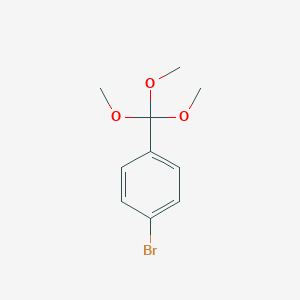
![1-[2-(4-fluorophenyl)ethyl]-4-(1H-imidazol-5-yl)piperidine](/img/structure/B34608.png)
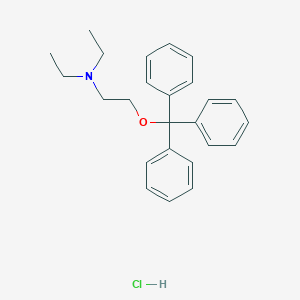
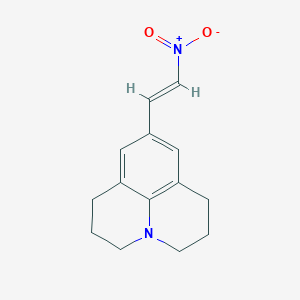
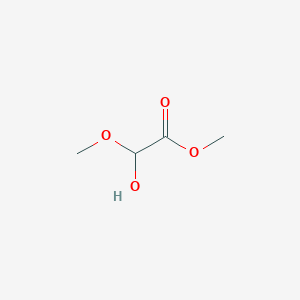
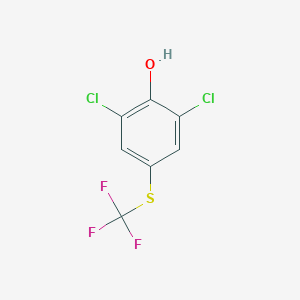
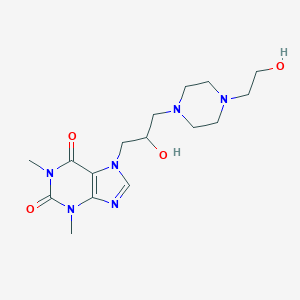
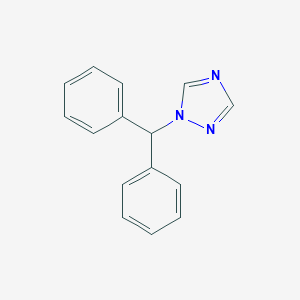
![2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N,N-dimethylpropan-1-amine](/img/structure/B34618.png)